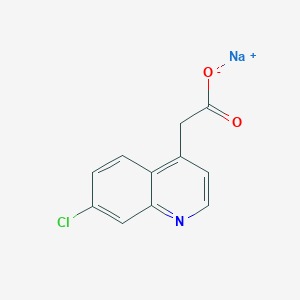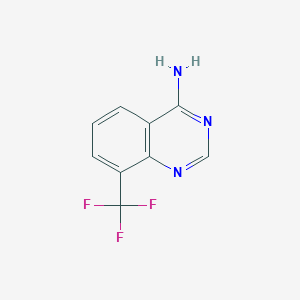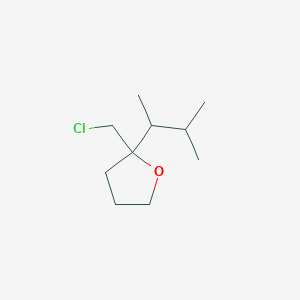
2-(Chloromethyl)-2-(3-methylbutan-2-yl)oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-2-(3-methylbutan-2-yl)oxolane is an organic compound that belongs to the class of oxolanes Oxolanes are five-membered cyclic ethers containing one oxygen atom This compound is characterized by the presence of a chloromethyl group and a 3-methylbutan-2-yl group attached to the oxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-(3-methylbutan-2-yl)oxolane can be achieved through several synthetic routes. One common method involves the reaction of 2-(3-methylbutan-2-yl)oxolane with a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is typically carried out under anhydrous conditions and at low temperatures to prevent side reactions. The general reaction scheme is as follows:
2-(3-methylbutan-2-yl)oxolane+Cl2→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced chlorinating agents and catalysts can enhance the efficiency of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-2-(3-methylbutan-2-yl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium hydroxide, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, ethers, and thioethers.
Oxidation Reactions: Products include oxolane derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Reactions: The major product is 2-(3-methylbutan-2-yl)oxolane.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-2-(3-methylbutan-2-yl)oxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various functionalized oxolanes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-2-(3-methylbutan-2-yl)oxolane depends on its specific application. In chemical reactions, the chloromethyl group acts as a reactive site for nucleophilic substitution, leading to the formation of various derivatives. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, to exert its effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Chloromethyl)oxolane: Lacks the 3-methylbutan-2-yl group, making it less sterically hindered.
2-(Bromomethyl)-2-(3-methylbutan-2-yl)oxolane: Contains a bromomethyl group instead of a chloromethyl group, leading to different reactivity.
2-(Hydroxymethyl)-2-(3-methylbutan-2-yl)oxolane: Contains a hydroxymethyl group, making it more hydrophilic.
Uniqueness
2-(Chloromethyl)-2-(3-methylbutan-2-yl)oxolane is unique due to the presence of both a chloromethyl group and a 3-methylbutan-2-yl group on the oxolane ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C10H19ClO |
|---|---|
Molekulargewicht |
190.71 g/mol |
IUPAC-Name |
2-(chloromethyl)-2-(3-methylbutan-2-yl)oxolane |
InChI |
InChI=1S/C10H19ClO/c1-8(2)9(3)10(7-11)5-4-6-12-10/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
OUTKEYDBLGUOFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)C1(CCCO1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


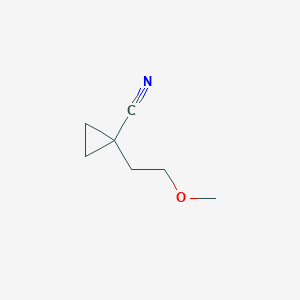


![2-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8h)-yl)propanoic acid](/img/structure/B13193482.png)
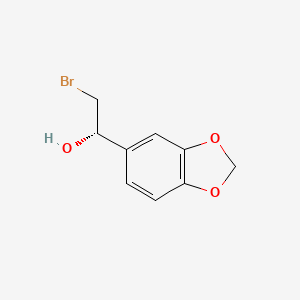
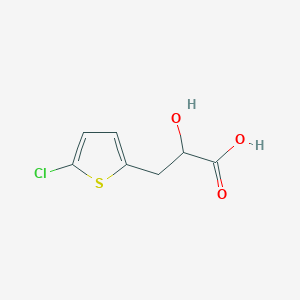

![4-Bromo-1-ethyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13193499.png)
![11-Oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid](/img/structure/B13193501.png)


![Methyl 5-[(methylamino)methyl]furan-2-carboxylate](/img/structure/B13193518.png)
